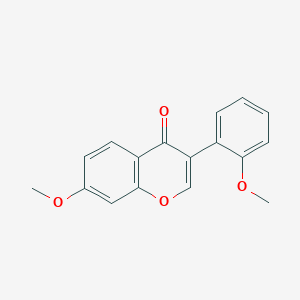
7-methoxy-3-(2-methoxyphenyl)-4H-chromen-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-methoxy-3-(2-methoxyphenyl)-4H-chromen-4-one is a synthetic organic compound belonging to the flavonoid family. Flavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This compound, characterized by its chromen-4-one core structure, has garnered interest in various fields of scientific research due to its potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-methoxy-3-(2-methoxyphenyl)-4H-chromen-4-one typically involves the condensation of appropriate methoxy-substituted benzaldehydes with chromone derivatives. One common method includes the use of methoxybenzaldehyde and chromone in the presence of a base such as sodium hydroxide in a solvent like ethanol. The reaction mixture is refluxed for several hours, followed by purification through recrystallization or chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
化学反应分析
Types of Reactions: 7-methoxy-3-(2-methoxyphenyl)-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride can convert the compound into its corresponding dihydro derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated flavonoid derivatives.
科学研究应用
Chemistry: Used as a precursor for the synthesis of more complex flavonoid derivatives.
Biology: Investigated for its antioxidant properties, which can protect cells from oxidative stress.
Medicine: Explored for its anti-inflammatory and anticancer activities, showing potential as a therapeutic agent.
Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.
作用机制
The mechanism of action of 7-methoxy-3-(2-methoxyphenyl)-4H-chromen-4-one involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound can scavenge free radicals and inhibit oxidative stress by donating hydrogen atoms or electrons.
Anti-inflammatory Activity: It modulates inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and enzymes.
Anticancer Activity: The compound induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.
相似化合物的比较
- 7-hydroxy-3-(2-hydroxyphenyl)-4H-chromen-4-one
- 7-methoxy-3-(2-hydroxyphenyl)-4H-chromen-4-one
- 7-hydroxy-3-(2-methoxyphenyl)-4H-chromen-4-one
Comparison:
- 7-methoxy-3-(2-methoxyphenyl)-4H-chromen-4-one is unique due to its dual methoxy substitution, which enhances its lipophilicity and potentially its biological activity compared to its hydroxyl-substituted analogs.
- The presence of methoxy groups can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for further research and development.
属性
IUPAC Name |
7-methoxy-3-(2-methoxyphenyl)chromen-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O4/c1-19-11-7-8-13-16(9-11)21-10-14(17(13)18)12-5-3-4-6-15(12)20-2/h3-10H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCKZEEGZDCPPML-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)C(=CO2)C3=CC=CC=C3OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
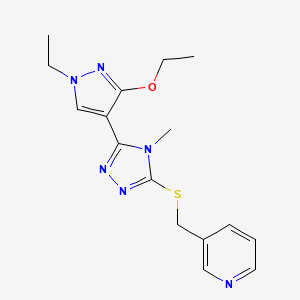
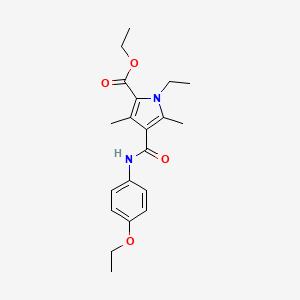
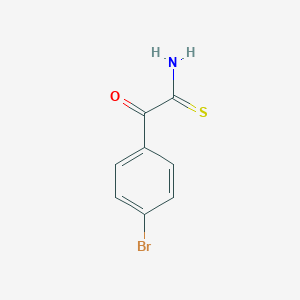
![Ethyl 2-[[3-(azepan-1-ylsulfonyl)-4-methylbenzoyl]amino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2392732.png)
![3-Chloro-2-(3,4-dichlorophenyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2392734.png)
![4-chloro-1-isopropyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole](/img/structure/B2392735.png)
![5-Bromo-2-[(1-cyclopentanecarbonylpiperidin-4-yl)methoxy]pyrimidine](/img/structure/B2392737.png)
![N-benzyl-2-{5-[(3-fluoro-4-methylphenyl)amino]-7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}acetamide](/img/structure/B2392738.png)
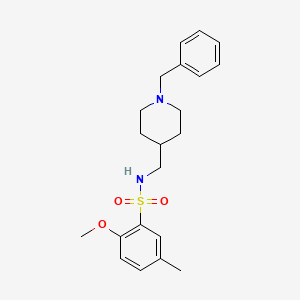
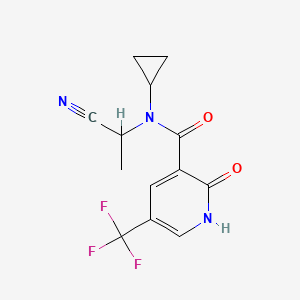

![2,4-dimethoxy-N-[(6-methylpyrimidin-4-yl)methyl]benzamide](/img/structure/B2392746.png)
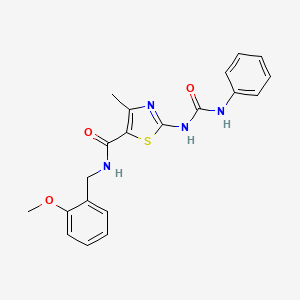
![3,4-difluoro-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]benzamide](/img/structure/B2392751.png)
